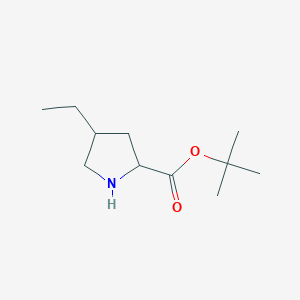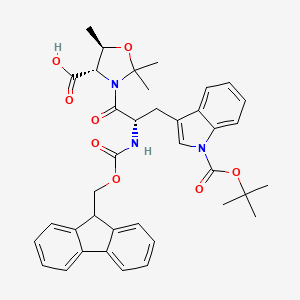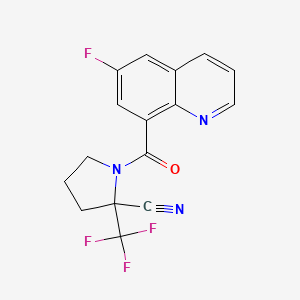![molecular formula C14H21N3O B2362000 2-(Furan-2-il)-5,7-dimetil-1,3-diazatriciclo[3.3.1.1~3,7~]decano-6-amina CAS No. 917216-83-2](/img/structure/B2362000.png)
2-(Furan-2-il)-5,7-dimetil-1,3-diazatriciclo[3.3.1.1~3,7~]decano-6-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is a complex organic compound characterized by its unique tricyclic structure. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a diazatricyclodecane core. The presence of the furan ring imparts significant reactivity and potential for various chemical transformations.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the diazatricyclodecane core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the diazatricyclodecane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the diazatricyclodecane core can produce amine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine involves its interaction with specific molecular targets and pathways. The furan ring and diazatricyclodecane core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furfuryl alcohol.
Diazatricyclodecane Derivatives: Compounds with similar tricyclic structures, such as diazabicyclooctane derivatives.
Uniqueness
2-(Furan-2-yl)-5,7-dimethyl-1,3-diazaadamantan-6-amine is unique due to its combination of the furan ring and diazatricyclodecane core, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(furan-2-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-13-6-16-8-14(2,12(13)15)9-17(7-13)11(16)10-4-3-5-18-10/h3-5,11-12H,6-9,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMXXIFKMKCFSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=CO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
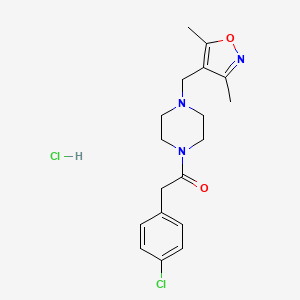
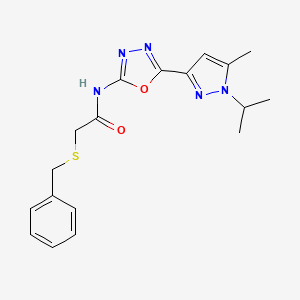
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2361921.png)
![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)
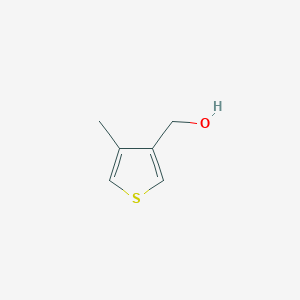
![3-{[2-(2-Methoxyphenyl)-4-oxo-1-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}azetidin-3-yl]oxy}benzonitrile](/img/structure/B2361926.png)
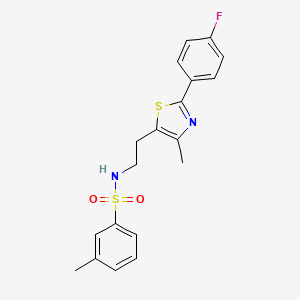
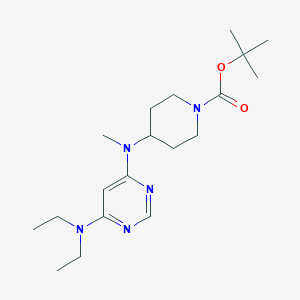
![ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2361931.png)
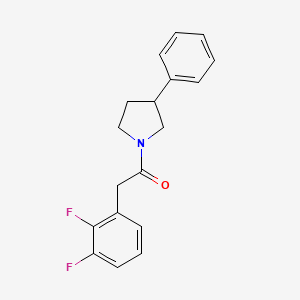
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2361935.png)
